

Spectroscopic Profile of 2-Amino-2-methylpropanamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-2-methylpropanamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-2-methylpropanamide** (CAS: 16252-90-7), a simple amino acid derivative. Due to the limited availability of public experimental spectra for this specific molecule, this document combines referenced experimental details with predicted data to offer a valuable resource for identification and characterization. All predicted data is clearly identified.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for **2-Amino-2-methylpropanamide**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Disclaimer: The following ¹H NMR data is predicted by computational software and has not been experimentally verified. Actual chemical shifts and multiplicities may vary.

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
-CH ₃ (x2)	1.25	Singlet	6H
-NH ₂ (amino)	1.5 (broad)	Singlet (broad)	2H
-NH ₂ (amide)	6.8 / 7.5 (broad)	Singlet (broad)	2H

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Disclaimer: The following ^{13}C NMR data is predicted by computational software and has not been experimentally verified. Actual chemical shifts may vary.

Carbon Atom	Predicted Chemical Shift (ppm)
-C(CH ₃) ₂	56.0
-CH ₃	25.0
C=O	180.0

Table 3: Infrared (IR) Spectroscopy Data

An experimental Fourier Transform Infrared (FTIR) spectrum for **2-Amino-2-methylpropanamide** is available in the SpectraBase database, acquired using a KBr-Pellet technique on a Bruker IFS 85 instrument.^[1] While the full peak list is not publicly accessible, the characteristic absorption bands for its functional groups are expected in the following regions:

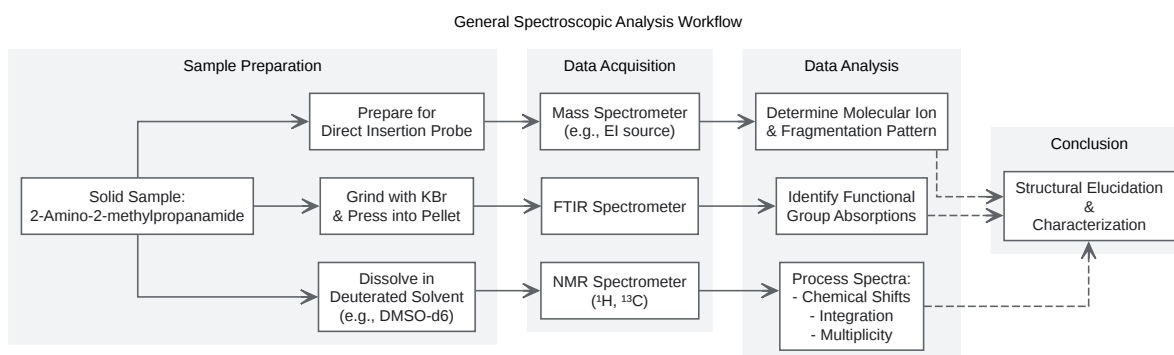
Functional Group	Expected Absorption Range (cm ⁻¹)	Description
N-H Stretch (Amine & Amide)	3400 - 3100	Two or more bands, can be broad
C-H Stretch (Alkyl)	2980 - 2850	Sharp peaks
C=O Stretch (Amide I)	~1680 - 1630	Strong, sharp peak
N-H Bend (Amine/Amide II)	~1640 - 1550	Medium to strong peak
C-N Stretch	~1250 - 1020	Medium intensity

Mass Spectrometry (MS) Data

Experimental mass spectrometry data for **2-Amino-2-methylpropanamide** is not readily available in public databases.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **2-Amino-2-methylpropanamide**.



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References

- 1. 2-Amino-2-methylpropanamide | C₄H₁₀N₂O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
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